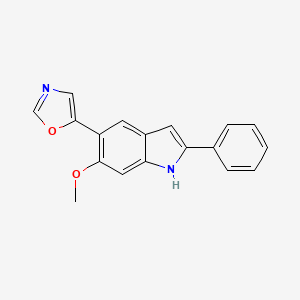

6-Methoxy-5-oxazol-5-yl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

569352-88-1 |

|---|---|

Molecular Formula |

C18H14N2O2 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

5-(6-methoxy-2-phenyl-1H-indol-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C18H14N2O2/c1-21-17-9-16-13(7-14(17)18-10-19-11-22-18)8-15(20-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |

InChI Key |

BESGGLGAKGKEOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C3=CC=CC=C3)C4=CN=CO4 |

Origin of Product |

United States |

Preclinical Pharmacological Profiling and Mechanistic Investigations of 6 Methoxy 5 Oxazol 5 Yl 2 Phenyl 1h Indole and Its Derivatives

In Vitro Efficacy Assessments in Disease Models

Anticancer Activity Profiling

The 2-phenylindole (B188600) scaffold, a core component of 6-Methoxy-5-oxazol-5-yl-2-phenyl-1H-indole, is a recognized pharmacophore in the development of anticancer agents. researchgate.net Derivatives of 2-phenylindole have demonstrated notable cytotoxic activity against a range of human cancer cell lines. researchgate.net Research into this class of compounds has highlighted their potential to act against cancers such as breast, lung, and melanoma. researchgate.netijrpr.com The fusion of the indole (B1671886) ring with other heterocyclic systems, like oxazole (B20620), is a strategic approach in medicinal chemistry to enhance or modulate biological activities, including anticancer effects. nih.govnih.gov

The anticancer potential of these compounds is often evaluated through their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Studies on various indole-oxazole and related derivatives have shown a spectrum of potencies. For instance, some 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been synthesized and evaluated for their anticancer activity. biointerfaceresearch.com Similarly, the broader class of oxazole derivatives has been investigated against various tumor types, including lung, colorectal, and breast cancers, demonstrating their potential as a promising class of anti-cancer agents. ijrpr.com The mechanism of action for many of these derivatives involves targeting key cellular processes such as cell division and signaling pathways. nih.gov

Below is a representative table summarizing the cytotoxic activity of related indole and oxazole derivatives against various cancer cell lines, as described in the literature.

| Compound Class | Cell Line | Activity Metric | Reported Value (µM) |

| Hydroxyl-bearing bisindoles | HepG2 (Liver) | IC50 | 7.37 - 26.00 acs.org |

| 2-Phenylindole derivatives | B16F10 (Melanoma) | - | - researchgate.net |

| 2-Phenylindole derivatives | A549 (Lung) | - | - researchgate.net |

| 2-Phenylindole derivatives | MDA-MB-231 (Breast) | - | - researchgate.net |

| Oxazole Derivatives | Various | - | Nanomolar concentrations nih.gov |

Antimicrobial and Antibacterial Spectrum Analysis, including Anti-MRSA Activity

Indole derivatives, particularly those integrated with heterocyclic rings like oxazole and triazole, have been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens. turkjps.orgmdpi.com These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. iajps.comnih.gov

Of particular significance is the activity of these compounds against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov For instance, a derivative, 3-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole, was identified as a potent antimicrobial compound with a Minimum Inhibitory Concentration (MIC) value of 1 μg/ml against MRSA. znaturforsch.com Synthetic indole derivatives have shown startlingly consistent MICs, ranging from 0.25 to 2 µg/mL against various Gram-positive bacteria, including multiple strains of MRSA. nih.gov

The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential bacterial processes. For example, some synthetic indole derivatives have been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov The combination of the indole nucleus with other heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has also yielded compounds with significant antibacterial and antifungal activity. turkjps.org

The following table summarizes the antimicrobial activity of representative indole-based compounds against various microbial strains.

| Compound Class | Microbial Strain | Activity Metric | Reported Value (µg/mL) |

| Synthetic Indole Derivative (SMJ-2) | MRSA | MIC | 0.25 - 2 nih.gov |

| Synthetic Indole Derivative (SMJ-4) | MRSA | MIC | 0.25 - 16 nih.gov |

| Indole-thiadiazole derivative (2c) | B. subtilis | MIC | 3.125 turkjps.org |

| Indole-triazole derivative (3c) | B. subtilis | MIC | 3.125 turkjps.org |

| Indole hydrazone derivative (7) | S. aureus | MIC | 6.25 znaturforsch.com |

| Indole hydrazone derivatives (1, 7, 15) | C. albicans | MIC | 3.125 znaturforsch.com |

Antiviral Activity Evaluation

The indole scaffold is a privileged structure in antiviral drug discovery, forming the backbone of several commercially available drugs and compounds in clinical trials. nih.govnih.gov Indole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various viruses, including influenza, HIV, and hepatitis C virus (HCV). nih.govnih.gov

The antiviral mechanism of indole-based compounds can vary. Some act as entry and fusion inhibitors, preventing the virus from entering host cells. nih.gov Others function as reverse transcriptase inhibitors, integrase inhibitors, or protease inhibitors, targeting crucial viral enzymes necessary for replication. nih.gov For instance, Arbidol, an indole-containing drug, is a broad-spectrum antiviral that inhibits virus entry and membrane fusion. nih.gov

Research has also explored the potential of indole derivatives against emerging viral threats. For example, some indole derivatives have been investigated for their ability to block the infectivity of SARS-CoV-2 by targeting its glycoproteins. frontiersin.org The structural versatility of the indole nucleus allows for the synthesis of a wide array of derivatives with potent antiviral properties and low cytotoxicity. nih.gov For example, certain 3-alkynyl-5-aryl-7-aza-indoles have shown antiviral activity in the low micromolar range against viruses like Respiratory Syncytial Virus (RSV) and SARS-CoV-2 without significant cytotoxicity. frontiersin.org

The table below provides examples of the antiviral activity of indole derivatives.

| Compound Class | Virus | Activity Metric | Reported Value (µM) |

| Tetrahydroindole derivative (3) | HCV (gt 1b) | EC50 | 7.9 nih.gov |

| Tetrahydroindole derivative (3) | HCV (gt 2a) | EC50 | 2.6 nih.gov |

| 3-alkynyl-5-aryl-7-aza-indole (4d) | RSV | EC50 | 0.55 frontiersin.org |

Anti-inflammatory Response Modulation

Indole and oxazole derivatives have been recognized for their potential to modulate inflammatory responses. nih.govresearchgate.net The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative, highlighting the therapeutic potential of this scaffold in treating inflammatory disorders. sci-hub.red

Research has shown that certain indole-functionalized oxadiazole derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs. sci-hub.red The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. For example, some indole thiosemicarbazones have been shown to suppress the in vitro production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net

Furthermore, studies have indicated that environmentally and microbially derived oxazoles can trigger intestinal inflammation by modulating the aryl hydrocarbon receptor (AhR) pathway. nih.gov This suggests a complex interaction between oxazole structures and host immune responses.

The anti-inflammatory efficacy of these compounds is often assessed using in vivo models, such as the carrageenan-induced rat paw edema model. jddtonline.info

| Compound Class | In Vivo/In Vitro Model | Effect |

| Indole functionalized oxadiazole (15f) | Carrageenan-induced rat paw edema | 74.07% edema reduction sci-hub.red |

| Oxazole Derivatives | Carrageenan-induced Rat hind paw method | Showed anti-inflammatory activity jddtonline.info |

| Minimal oxazole structures | In vivo intestinal model | Induces colonic inflammation nih.gov |

Antiparasitic and Antimalarial Efficacy Studies, including Anti-Trypanosoma cruzi and Anti-Leishmanial Activity

The indole nucleus is a key structural motif in the development of agents against a range of parasitic diseases, including malaria, leishmaniasis, and Chagas disease. mdpi.comnih.gov

Antimalarial Activity: Indole-based compounds have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgnih.gov Some derivatives have been found to be effective against both artemisinin-sensitive and artemisinin-resistant strains of the parasite. malariaworld.org The mechanism of action for some of these compounds involves the inhibition of hemozoin formation or targeting other essential parasitic pathways. malariaworld.org For example, certain 1-aryltetrahydro-β-carbolines, which are indole-based, have displayed significant anti-plasmodial activity. malariaworld.org

Anti-Trypanosoma cruzi Activity: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another target for indole-based therapies. nih.govnih.gov Phenotypic screening of compound libraries has identified substituted indoles with activity against T. cruzi. nih.govdndi.org While optimization of some of these series has been challenging due to pharmacokinetic properties, the initial findings underscore the potential of the indole scaffold. nih.govdndi.org Some nitroisoxazole derivatives have also been investigated for their activity against T. cruzi. mdpi.com

Anti-Leishmanial Activity: Indole derivatives have also demonstrated efficacy against various Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.gov For instance, 3-(alpha-azolylbenzyl)indoles have shown potent activity against both intracellular and axenic amastigotes of Leishmania. nih.gov The mechanism of action for some of these compounds involves the disruption of the parasite's ergosterol (B1671047) biosynthesis. nih.gov The indole alkaloid coronaridine (B1218666) has also been identified as having potent antileishmanial activity. nih.gov

| Compound Class | Parasite | Activity Metric | Reported Value (µM) |

| Hydroxyl-containing bisindoles | P. falciparum (K1 strain) | IC50 | 2.79 - 8.17 acs.org |

| Imidazole derivative (PM17) | L. mexicana (axenic amastigotes) | IC50 | 4.4 nih.gov |

| Triazole analogue (PM19) | L. mexicana (axenic amastigotes) | IC50 | 6.4 nih.gov |

| Synthetic nucleoside analogs | T. cruzi | IC50 | 2.42 - 8.16 nih.gov |

| Miltefosine (licensed drug) | T. cruzi | IC50 | 0.018 mdpi.com |

Antioxidant Capacity and Radical Scavenging Properties

Indole compounds are known for their antioxidant and free radical-scavenging properties. nih.govnih.gov This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases, including cancer and inflammation. nih.govarabjchem.org

The indole nucleus can act as a scavenger of free radicals, and this property has been demonstrated for various indole derivatives. nih.govnih.gov For example, two new indole derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, have been shown to inhibit lipid peroxidation in rat liver microsomes. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) method or the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netnih.gov Some indole-containing peptides have exhibited potent DPPH radical scavenging capability with IC50 values in the millimolar range. mdpi.com

The combination of antioxidant properties with other biological activities, such as anti-inflammatory effects, can provide a synergistic therapeutic advantage. researchgate.net

| Compound | Assay | Activity Metric | Reported Value |

| 6-hydroxy-1H-indole-3-carboxaldehyde | Lipid peroxidation inhibition | IC50 | 4.1 µg/mL nih.gov |

| 6-hydroxy-1H-indole-3-acetamide | Lipid peroxidation inhibition | IC50 | 3.9 µg/mL nih.gov |

| JBIR-34 (indole-containing peptide) | DPPH radical scavenging | IC50 | 1.0 mM mdpi.com |

| JBIR-35 (indole-containing peptide) | DPPH radical scavenging | IC50 | 2.5 mM mdpi.com |

Investigation of Enzyme Inhibition Profiles (e.g., Cyclooxygenase, Inosine 5'-monophosphate dehydrogenase type II)

The indole and oxazole scaffolds are key components in the design of various enzyme inhibitors. Extrapolating from research on related compounds suggests that this compound could be investigated for similar inhibitory activities.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are major targets in the development of anti-inflammatory drugs. Certain isoxazole (B147169) derivatives (a class of compounds related to oxazoles) have demonstrated selective inhibition of COX-2 over COX-1. For instance, a series of novel isoxazole derivatives were synthesized and showed potent in vitro COX-2 inhibitory activity. nih.gov The selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibitory concentrations (IC₅₀) for some of these compounds are detailed below.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| C3 | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 1.11 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.94 ± 1.04 | 0.55 ± 0.03 | 61.73 |

| Data sourced from a study on isoxazole derivatives as COX inhibitors. nih.gov |

Given that the 2-phenyl-1H-indole structure is also found in compounds with COX inhibitory activity, the combination of these structural features in this compound makes it a candidate for investigation as a potential COX inhibitor.

Inosine 5'-monophosphate dehydrogenase (IMPDH) Inhibition: IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral, immunosuppressive, and anticancer agents. nih.govnih.gov The (5-oxazolyl)-phenyl fragment, structurally related to the 5-oxazol-5-yl moiety in the title compound, is a key component in a number of reported IMPDH inhibitors. researchgate.net Structure-activity relationship (SAR) studies on N-[3-methoxy-4-(5-oxazolyl)phenyl] moieties have highlighted their importance for potent IMPDH II inhibition. researchgate.net This suggests that the 6-methoxy-5-oxazol-5-yl portion of this compound could potentially interact with the IMPDH enzyme. Mycophenolic acid (MPA), a well-known IMPDH inhibitor, acts by trapping a key reaction intermediate, thereby preventing the hydrolysis step of the enzymatic reaction. researchgate.net

Other Biological Activities (e.g., Anticonvulsant, Estrogen Antagonist, NorA Efflux Pump Inhibition)

Derivatives of the core scaffolds found in this compound have been explored for a range of other biological activities.

Anticonvulsant Activity: The indole nucleus is a common feature in a variety of compounds screened for anticonvulsant properties. researchgate.net Synthetic indole derivatives, including those with oxazolone (B7731731) moieties, have shown promising activity in preclinical seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com For example, certain 2-phenyl-1H-indole derivatives demonstrated protection against seizures at doses of 100 mg/kg. pharmacophorejournal.com Similarly, compounds featuring a benzoxazole (B165842) ring (related to oxazole) have also been identified as potent anticonvulsants, with some exhibiting ED₅₀ values as low as 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. mdpi.com

Estrogen Antagonist Activity: The 2-phenylindole scaffold is a well-established pharmacophore for estrogen receptor (ER) ligands. nih.gov A number of 1-(ω-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles have been synthesized and shown to act as pure estrogen antagonists. nih.gov These compounds bind to the estrogen receptor and can completely suppress estrone-stimulated uterine growth in animal models. nih.gov The binding affinity and antagonist activity are influenced by substitutions on the indole nitrogen and the phenyl ring. nih.govacs.org For instance, certain derivatives exhibit a high relative binding affinity (RBA) for the calf uterine estrogen receptor. nih.gov

| Derivative | Relative Binding Affinity (RBA)¹ | Antagonistic Activity² |

| 5b (amino) | 20-30 | 100% |

| 5f (pyrrolidino) | 20-30 | 100% |

| 5h (piperidino) | 20-30 | 100% |

| ¹ Estradiol = 100. nih.gov | ||

| ² Percent suppression of estrone-stimulated uterine growth at 125 µ g/animal . nih.gov |

NorA Efflux Pump Inhibition: Bacterial efflux pumps, such as NorA in Staphylococcus aureus, contribute significantly to multidrug resistance by expelling antibiotics from the cell. nih.govasm.org Developing efflux pump inhibitors (EPIs) is a key strategy to restore antibiotic efficacy. bohrium.com The 2-aryl-1H-indole scaffold is a promising lead structure for NorA inhibitors. nih.gov Studies have shown that derivatives like 5-nitro-2-phenylindole can significantly increase the susceptibility of S. aureus to antibiotics such as ciprofloxacin. nih.gov The inhibitory potential of these indole derivatives is often evaluated by their ability to increase the accumulation of fluorescent substrates like ethidium (B1194527) bromide or norfloxacin (B1679917) within the bacteria. asm.orgnih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental for drug development. For a novel compound like this compound, mechanistic studies would likely draw upon approaches used for its structural analogues.

Target Identification and Validation Approaches

The initial step in elucidating a mechanism of action is to identify the molecular target(s). For compounds containing the indole scaffold, various targets have been identified. For example, optimization of an indole-based series led to the identification of potent and selective inhibitors of the histone methyltransferase EZH2, a key oncology target. researchgate.net In other studies, indole-2-carboxamides were designed as multi-target agents, showing inhibitory activity against several protein kinases involved in cancer proliferation, such as EGFR, BRAFV600E, and VEGFR-2. nih.gov Target identification for a novel compound like this compound would likely involve a combination of computational predictions (e.g., molecular docking) and experimental screening against panels of known biological targets like kinases and receptors.

Receptor Binding Studies

Based on the activities of related compounds, receptor binding assays would be a critical step in characterizing this compound. As previously mentioned, the 2-phenylindole nucleus is a known structural motif for ligands of the estrogen receptor. nih.govacs.org Binding studies for these types of compounds typically involve competitive radioligand binding assays to determine the affinity of the compound for the receptor, often expressed as an IC₅₀ or Ki value. nih.gov Furthermore, indole derivatives have been developed as selective antagonists for other receptors, such as the Protease-Activated Receptor 4 (PAR4), with some compounds showing nanomolar potency. nih.gov

Enzyme Kinetic Analysis

Should this compound demonstrate inhibitory activity against a particular enzyme, detailed enzyme kinetic studies would be necessary to determine the mechanism of inhibition. embrapa.br Such analyses can distinguish between different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. mdpi.com For example, a kinetic evaluation of an indole-based inhibitor of monoamine oxidase B (MAO-B) revealed a competitive mode of inhibition, with an inhibition constant (Ki) of 94.52 nM. nih.gov Similarly, kinetic studies of indole derivatives against the enzyme elastase have identified competitive inhibitors. researchgate.net These studies typically involve measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots or non-linear regression analysis. researchgate.netnih.gov

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle Arrest)

Many bioactive compounds exert their effects by perturbing cellular signaling pathways, which can lead to outcomes such as cell cycle arrest or apoptosis. The indole scaffold is present in numerous compounds that induce cell cycle arrest, a common mechanism for anticancer agents. nih.gov For instance, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to disrupt microtubule dynamics, leading to a significant increase in the number of cells arrested in the G2/M phase of the cell cycle. mdpi.com Similarly, certain isoxazole derivatives have been shown to induce G2/M cell cycle arrest in colon cancer cells. rsc.org Analysis of cell cycle perturbation is typically conducted using flow cytometry, which can quantify the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle following treatment with the compound. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 6 Methoxy 5 Oxazol 5 Yl 2 Phenyl 1h Indole Analogs

Impact of Substituent Modifications on Indole (B1671886) Core Bioactivity

The indole nucleus is a prominent scaffold in numerous biologically active compounds. chula.ac.thresearchgate.net Its versatility allows for a wide range of interactions with biological targets. chula.ac.th The bioactivity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

The methoxy (B1213986) group (-OCH3) is a common substituent in many bioactive molecules, including indole derivatives. chim.it Its presence can significantly influence the compound's physicochemical properties and its interaction with biological targets. Generally, a methoxy group at the C6 position of the indole ring can modulate activity through several mechanisms:

Electronic Effects: The methoxy group is an electron-donating group through resonance and can increase the electron density of the indole ring system. This can affect the binding affinity of the molecule to its target protein.

Steric Factors: The size and orientation of the methoxy group can influence how the molecule fits into a binding pocket of a protein or enzyme.

In a study of 6-methoxy-2-arylquinolines, which share a methoxy-substituted aromatic system, the methoxy group was found to be important for their activity as P-glycoprotein inhibitors. nih.gov While this is a different heterocyclic system, it highlights the potential importance of the 6-methoxy substituent. However, without specific studies on 6-Methoxy-5-oxazol-5-yl-2-phenyl-1H-indole, the precise role of the 6-methoxy group in its specific biological activities remains undetermined.

The C2 position of the indole ring is a common site for substitution. A phenyl group at this position creates a 2-arylindole scaffold, which is present in many compounds with diverse biological activities. The phenyl ring can be crucial for activity by:

π-π Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein, thereby contributing to the binding affinity.

Hydrophobic Interactions: The phenyl group is hydrophobic and can interact with hydrophobic pockets in a protein.

The specific orientation and electronic properties of the C2-phenyl group can be further modulated by adding substituents to the phenyl ring itself, which can fine-tune the biological activity.

The potency and selectivity of indole-based compounds can be significantly altered by introducing various substituents onto the indole ring.

Halogens: Halogen atoms (F, Cl, Br, I) are often introduced to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The effect of halogenation can be position-dependent and is not always predictable.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) donate electron density to the indole ring, which can enhance binding to certain targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) withdraw electron density from the indole ring. This can alter the molecule's reactivity and its ability to form hydrogen bonds, which can impact its biological activity.

Studies on fluorinated phenylcyclopropylamines have shown that electron-donating substituents on the phenyl ring increase inhibitory potency, while electron-withdrawing groups decrease it. nih.gov While this is a different class of compounds, it illustrates the general principle that electronic effects of substituents can have a significant impact on bioactivity.

Influence of Oxazole (B20620) Ring Modifications on Pharmacological Efficacy

The oxazole ring is another important heterocycle found in many natural products and synthetic compounds with a wide range of biological activities. nih.govmdpi.com

Substituents on the oxazole ring can influence its interaction with target molecules. The nature of these substituents (e.g., alkyl, aryl, halogen) can affect the compound's potency and selectivity.

While the this compound has a direct linkage between the indole and oxazole rings, in other related compounds, a linker or spacer group might be present. The nature of such a linker (e.g., its length, flexibility, and chemical composition) can profoundly impact the biological activity by:

Optimizing Spatial Orientation: A linker can position the indole and oxazole moieties in an optimal orientation to interact with their respective binding sites on a target protein.

Modulating Physicochemical Properties: The linker can influence the solubility, lipophilicity, and other properties of the compound.

Introducing New Interaction Points: The linker itself can introduce new functional groups that can interact with the biological target.

A study on an indole-based cleavable linker for protein pull-down experiments highlights the importance of the chemistry connecting different molecular fragments. nih.gov

Conformational and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms and the spatial orientation of functional groups are critical determinants of the biological activity of this compound analogs. Conformational flexibility and the presence of stereogenic centers can lead to significant differences in receptor binding affinity, efficacy, and pharmacokinetic properties among closely related compounds. Understanding these factors is paramount in the design of potent and selective agents.

The topological arrangement of the oxazole ring itself is a key consideration. The position of the nitrogen and oxygen atoms affects the molecule's electronic distribution and its potential for hydrogen bonding. In a series of non-prostanoid prostacyclin (PGI2) mimetics, the specific placement of the nitrogen atom in an oxazole ring was found to be ideally positioned to accept a hydrogen bond from a donor within the PGI2 receptor, leading to a fivefold increase in potency compared to its isomer where the nitrogen was in a different position. nih.gov This highlights that for analogs of this compound, the 5-oxazolyl linkage is not merely a structural scaffold but an active pharmacophoric element whose interactions are sensitive to its orientation. nih.gov

Furthermore, the introduction of substituents on the phenyl ring or the indole nucleus can impose steric constraints that favor certain conformations. For example, bulky substituents at the ortho-position of the 2-phenyl group could restrict rotation, leading to a fixed conformation that may either enhance or diminish activity depending on the target's topology. Structure-activity relationship (SAR) studies on similar heterocyclic scaffolds have shown that even small changes, like the size of a halogen atom on a phenyl ring, can alter potency, likely due to subtle conformational adjustments. nih.gov

Stereochemistry plays a pivotal role when chiral centers are introduced into the analogs. The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, which often dictates their biological function. nih.gov For chiral drugs, it is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different biological effects. biomedgrid.com This stereoselectivity arises because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand. rsc.org

In a study of nature-inspired 3-Br-acivicin isomers, which contain a chiral center on an isoxazoline (B3343090) ring, the compounds with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. nih.gov This suggests that a stereoselective uptake mechanism or a specific orientation required for target binding is responsible for the enhanced activity of the natural isomers. nih.gov Similarly, for analogs of this compound, the introduction of a chiral center, for instance, through substitution on a side chain, would necessitate the separation and individual testing of each stereoisomer to identify the more active configuration.

The differential activity of stereoisomers can be dramatic. For example, in the case of 3,4,5-trimethoxytranylcypromine, a cyclized analog of mescaline, it is the trans isomer that is reported to be active, producing mescaline-like effects in animal studies. wikipedia.org This underscores the importance of geometric isomerism in determining biological activity.

The following interactive table summarizes data from related compound classes, illustrating the impact of stereochemistry on biological activity.

| Compound Class | Stereoisomer | Key Structural Feature | Biological Activity | Reference |

|---|---|---|---|---|

| 3-Br-Acivicin Derivatives | (5S, αS) Isomer | Natural stereochemical configuration | Sub-micromolar IC50s against P. falciparum | nih.gov |

| 3-Br-Acivicin Derivatives | (5R, αR) Isomer (Enantiomer) | Unnatural stereochemical configuration | Approximately 10-fold less potent against P. falciparum | nih.gov |

| 3-Br-Acivicin Derivatives | Diastereoisomers | Mixed stereochemical configurations | Largely inactive (IC50 > 15 μM) | nih.gov |

| Prostacyclin (PGI2) Mimetics | Isomer 1 | Oxazole nitrogen positioned as H-bond acceptor | Fivefold more potent in inhibiting platelet aggregation | nih.gov |

| Prostacyclin (PGI2) Mimetics | Isomer 2 | Oxazole nitrogen not positioned for H-bonding | Lower potency, comparable to olefin isostere | nih.gov |

| Tranylcypromine Analog | trans-isomer | trans-2-(3,4,5-trimethoxyphenyl)cyclopropylamine | Active (mescaline-like effects) | wikipedia.org |

| Tranylcypromine Analog | cis-isomer | cis-2-(3,4,5-trimethoxyphenyl)cyclopropylamine | Inactive | wikipedia.org |

Computational Chemistry and Cheminformatics in the Study of 6 Methoxy 5 Oxazol 5 Yl 2 Phenyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, NBO, NLO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate optimized molecular structures, vibrational frequencies, and electronic characteristics. epstem.netresearchgate.net

Density Functional Theory (DFT) studies, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d), 6-311++G(d,p)), can determine the ground-state electronic structure of indole (B1671886) and oxazole (B20620) derivatives. epstem.netdergipark.org.trresearchgate.net These calculations provide optimized geometries, bond lengths, and bond angles, which are crucial for understanding molecular stability and reactivity. researchgate.net

HOMO-LUMO Analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capability. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. dergipark.org.trnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. materialsciencejournal.org

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Unspecified Compound dergipark.org.tr | B3LYP/6-311++G(d,p) | - | - | 4.898 |

| Unspecified Compound dergipark.org.tr | M06-2X/6-311++G(d,p) | - | - | 4.969 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | B3LYP/6-31G+(d,p) | -0.22 | -0.04 | 0.18 |

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugation.

Non-Linear Optical (NLO) properties are also investigated using quantum chemical calculations. Organic molecules with extended π-conjugation, a feature present in the indole scaffold, often exhibit significant NLO properties, making them candidates for applications in photonics and optical technologies. researchgate.net Computational studies calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict a compound's NLO response. researchgate.net

Molecular Docking and Molecular Dynamics Simulations (e.g., Protein-Ligand Interactions)

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target. nih.govnih.gov For indole derivatives, docking studies have been performed against various targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govfrontiersin.org The results are often scored based on binding energy (kcal/mol), with lower values indicating a more favorable interaction. frontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the protein-ligand system. While docking provides a static snapshot of the binding pose, MD simulations track the movements of atoms over time, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov For instance, MD simulations have been used to test the stability of enzyme-inhibitor complexes involving indole derivatives, confirming that the ligand remains stably bound within the active site over the simulation period. nih.gov

| Compound Class | Target Protein | Key Findings from Docking/MD |

| Indole Glyoxylamides nih.gov | Staphylococcus aureus & Candida albicans targets | Identified compounds 5c and 5h as the most active congeners and revealed their possible binding modes. |

| Substituted 5-(4-Methoxyphenyl)-1H-indoles nih.gov | ALOX15 (Arachidonate 15-lipoxygenase) | Docking and MD simulations indicated that chemical modifications alter enzyme-inhibitor interactions, affecting inhibitory potency. |

| Indole-based Thiosemicarbazones nih.gov | Tyrosinase | The most potent compound (5r) showed competitive inhibition, and its binding mode was evaluated through docking and MD simulations. |

| Thiophene Pyrazoline Carboxamides nih.gov | Monoamine Oxidase (MAO-A and MAO-B) | Most molecules showed good binding affinity towards MAO-A, with binding energies ranging from -7.93 to -8.76 kcal/mol. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. semanticscholar.org

Both 2D- and 3D-QSAR models are developed. 2D-QSAR uses descriptors calculated from the 2D representation of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the molecules. semanticscholar.orgresearchgate.net These models are validated internally and externally to ensure their predictive power. nih.gov For indole derivatives, QSAR studies have been successfully applied to model their activity as inhibitors of various enzymes, guiding the design of more potent analogs. semanticscholar.orgresearchgate.net

| Study Focus | Model Type | Statistical Parameters |

| Anti-Influenza A Virus Indole Derivatives researchgate.net | 2D-QSAR (GFA-MLR) | r²_train = 0.8861, q² = 0.7864 |

| Anti-Influenza A Virus Indole Derivatives researchgate.net | 2D-QSAR (GFA-ANN) | r²_train = 0.8980, q² = 0.8884 |

| Anti-Influenza A Virus Indole Derivatives researchgate.net | 3D-QSAR (CoMFA_SE) | r²_train = 0.925, q² = 0.59 |

| Anti-Influenza A Virus Indole Derivatives researchgate.net | 3D-QSAR (CoMSIA_EAD) | r²_train = 0.929, q² = 0.767 |

r²_train: Coefficient of determination for the training set; q²: Cross-validated correlation coefficient.

In Silico ADME Prediction for Early Compound Prioritization

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates in later clinical trials. nih.govrsc.org In silico ADME prediction tools and web servers (e.g., SwissADME, PreADMET) are widely used to evaluate the pharmacokinetic and drug-likeness profiles of novel compounds. researchgate.netmdpi.com

These tools predict a range of parameters, including:

Physicochemical Properties : Molecular Weight (MW), Log P (lipophilicity), Topological Polar Surface Area (TPSA), and number of hydrogen bond donors/acceptors. rsc.org

Pharmacokinetics : Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450). mdpi.com

Drug-Likeness : Evaluation based on rules like Lipinski's Rule of Five, which helps to assess if a compound has properties consistent with orally active drugs. nih.gov

Toxicity : Predictions of potential carcinogenicity, mutagenicity, or other toxic effects. researchgate.net

For various heterocyclic compounds, including indole and benzimidazole (B57391) derivatives, in silico ADME screens have been instrumental in identifying promising candidates with favorable pharmacokinetic profiles for further development. nih.govmdpi.comresearchgate.net

| Compound Class | Predicted Property | Finding/Value |

| Substituted Indole Derivatives researchgate.net | Log P | Values ranged from 2.25 to 3.13 for molecules with better binding affinities. |

| Substituted Indole Derivatives researchgate.net | Carcinogenicity | Some designed molecules were predicted to be non-carcinogenic. |

| Benzimidazole Derivatives nih.govrsc.org | Lipophilicity (Log P) | Varied based on substitution (e.g., 3.24 to 4.64 for one series). |

| Benzimidazole Derivatives nih.govrsc.org | % Absorption | Calculated to estimate oral bioavailability. |

| Benzimidazole Derivatives mdpi.com | Solubility | Ligands were classified as moderately soluble. |

Cheminformatics Analysis for Compound Library Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It plays a vital role in designing compound libraries and performing virtual screening to identify novel hits. nih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov There are two main approaches:

Ligand-Based Virtual Screening (LBVS) : Uses the knowledge of known active compounds to identify others with similar features. nih.gov

Structure-Based Virtual Screening (SBVS) : Uses the 3D structure of the target protein to dock and score compounds from a library. nih.gov

VS campaigns can screen millions of virtual compounds, significantly narrowing down the number of candidates for experimental testing. nih.govmtak.hu This approach has been successfully used to discover novel inhibitors for a wide range of targets, including kinases and viral proteases, from libraries of natural products and synthetic compounds. nih.govmdpi.com The hits identified from virtual screening serve as starting points for lead optimization, where their structure is systematically modified to improve potency and pharmacokinetic properties.

Future Perspectives and Research Directions

Development of Novel Indole-Oxazole Hybrid Scaffolds with Enhanced Bioactivity

The development of new indole-oxazole hybrid scaffolds is a key area of future research, aimed at enhancing their biological activity and specificity. The indole (B1671886) ring is a well-known pharmacophore present in numerous natural products and approved drugs, while the oxazole (B20620) ring also contributes to a wide range of pharmacological effects. The combination of these two heterocycles offers a versatile scaffold for designing novel therapeutic agents.

Future efforts in this area are likely to focus on systematic Structure-Activity Relationship (SAR) studies to understand how different substituents on both the indole and oxazole rings influence bioactivity. For instance, the introduction of various functional groups at different positions of the indole nucleus, such as halogens, methoxy (B1213986) groups, or alkyl chains, can significantly modulate the pharmacological profile of the resulting hybrid compounds. Similarly, modifications to the oxazole ring can impact target binding and pharmacokinetic properties.

Researchers are also exploring the synthesis of more complex, three-dimensional indole-oxazole scaffolds. These novel architectures may offer improved target selectivity and reduced off-target effects compared to planar molecules. The design of constrained analogs and the introduction of chiral centers are other strategies being pursued to enhance the potency and specificity of these compounds. The development of such novel scaffolds will be crucial for unlocking the full therapeutic potential of the indole-oxazole class of molecules.

Exploration of New Biological Targets and Therapeutic Areas for Indole-Oxazole Compounds

While much of the current research on indole-oxazole hybrids has focused on their potential as anticancer agents, there is a growing interest in exploring their activity against a wider range of biological targets and in other therapeutic areas. The diverse pharmacological activities associated with both indole and oxazole moieties suggest that their hybrid scaffolds could be effective in treating a variety of diseases.

Promising Therapeutic Areas for Indole-Oxazole Compounds

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., CDKs, EGFR), Tubulin, Topoisomerases | Both indole and oxazole derivatives have shown significant anticancer activity through various mechanisms. nih.gov |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidase (MAO) | Indole-isoxazole hybrids have demonstrated anti-cholinesterase activity, relevant for Alzheimer's disease. fiercebiotech.com |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Both parent heterocycles are known to possess antimicrobial and antiviral properties. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Indole derivatives are known for their anti-inflammatory effects. |

| Analgesia | Opioid and non-opioid pain pathways | Certain indole-isoxazole derivatives have shown analgesic properties. |

Future research will likely involve high-throughput screening of indole-oxazole libraries against a broad panel of biological targets to identify new therapeutic applications. This could lead to the discovery of novel treatments for infectious diseases, inflammatory conditions, and neurological disorders, among others. Furthermore, the exploration of these compounds as modulators of less-explored targets could open up entirely new avenues for drug discovery.

Advanced Synthetic Methodologies for Complex Indole-Oxazole Analogs

The synthesis of complex and diverse libraries of indole-oxazole analogs is essential for thorough SAR studies and the discovery of new drug candidates. While classical synthetic methods have been employed to create these hybrids, the future of this field lies in the adoption of more advanced and efficient synthetic methodologies.

Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are expected to play a significant role in accelerating the synthesis of indole-oxazole derivatives. These methods often lead to shorter reaction times, higher yields, and improved purity of the final products. Multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials, are also a promising approach for generating diverse libraries of indole-oxazole compounds.

Furthermore, the development of novel catalytic systems, including transition metal catalysis and organocatalysis, will be crucial for accessing previously inaccessible chemical space. For instance, advancements in C-H activation and cross-coupling reactions could enable the direct and selective functionalization of the indole and oxazole rings, providing a more efficient route to complex analogs. The application of asymmetric synthesis techniques will also be important for producing enantiomerically pure compounds, which is often a requirement for optimal pharmacological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of indole-oxazole compounds. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel molecules, thereby reducing the need for extensive and costly experimental screening.

AI and ML algorithms can be trained on large datasets of known indole and oxazole derivatives to develop predictive models for various properties, including target binding affinity, selectivity, and toxicity. These models can then be used to virtually screen large libraries of hypothetical indole-oxazole hybrids to identify the most promising candidates for synthesis and experimental testing. This in silico approach can save considerable time and resources compared to traditional high-throughput screening methods.

Collaborative Research Initiatives in Medicinal Chemistry for Indole-Oxazole Research

The advancement of indole-oxazole research will greatly benefit from collaborative initiatives between academic institutions, pharmaceutical companies, and non-profit organizations. Such partnerships can foster the sharing of knowledge, resources, and expertise, leading to a more efficient and effective drug discovery process.

Academic-industrial collaborations are particularly valuable, as they combine the innovative basic research often conducted in universities with the drug development expertise and resources of the pharmaceutical industry. nih.gov These partnerships can take various forms, including sponsored research agreements, joint research projects, and the formation of consortia. Data-sharing initiatives, where multiple organizations contribute their chemical and biological data to a common platform, can also accelerate the discovery of new indole-oxazole compounds by enabling more powerful computational modeling and analysis. fiercebiotech.com

Furthermore, open-source drug discovery platforms and public-private partnerships can play a crucial role in advancing research in neglected diseases or areas with limited commercial interest. By working together, researchers from different sectors can leverage their complementary strengths to overcome the challenges of drug discovery and translate the therapeutic potential of indole-oxazole compounds into new medicines for patients in need. The establishment of consortia focused on medicinal chemistry can provide a framework for these collaborations and help to drive the field forward. nih.gov

Q & A

Q. What are the common synthetic routes for 6-Methoxy-5-oxazol-5-yl-2-phenyl-1H-indole, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer: The synthesis typically involves multi-step modifications of indole derivatives. Key steps include:

- Functionalization of the indole core : Methoxy and oxazole groups are introduced via nucleophilic substitution or cyclization reactions. For example, methoxy groups may be added using chlorinating agents (e.g., POCl₃) in dry DMF, followed by catalytic reduction .

- Oxazole ring formation : Cyclocondensation of α-halo ketones with nitriles or urea derivatives under reflux conditions (e.g., acetic acid at 100–120°C for 3–5 hours) .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) and recrystallization (DMF/acetic acid mixtures) are critical for isolating the pure compound .

Q. Critical Conditions :

- Temperature control during cyclization to avoid side reactions.

- Use of anhydrous solvents and inert atmospheres for moisture-sensitive steps.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), oxazole protons (δ ~7.5–8.5 ppm), and aromatic indole signals .

- HRMS : Confirm molecular weight and fragmentation patterns (e.g., FAB-HRMS for high-resolution data) .

- Crystallography :

- Cross-Validation : Compare spectral data with structurally similar indole derivatives (e.g., 5-methoxy-1H-indol-6-ol) to resolve ambiguities .

Q. What preliminary biological activities have been reported for this compound, and what assay conditions were used to evaluate them?

Methodological Answer:

- Antioxidant/Neuroprotective Activity :

- Assays: DPPH radical scavenging, lipid peroxidation inhibition (IC₅₀ values reported in µM ranges).

- Conditions: Incubation at 37°C in PBS buffer, monitored via UV-Vis spectroscopy .

- Enzyme Inhibition :

- Cell-Based Studies :

- Cytotoxicity evaluated via MTT assays (48–72 hr exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like 6-Hydroxy-5-methoxyindole glucuronide (a degradation product) may interfere with bioassays .

- Assay Standardization :

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in cellular models .

Q. What strategies are recommended for optimizing the synthetic pathway to improve scalability and reduce by-product formation?

Methodological Answer:

- Reaction Optimization :

- Replace batch reactors with continuous flow systems for oxazole formation to enhance mixing and heat transfer .

- Use green solvents (e.g., PEG-400/DMF mixtures) to improve solubility and reduce waste .

- Catalyst Screening : Test Pd/C or CuI for selective cross-coupling steps; reduce metal leaching via chelating resins .

- By-Product Mitigation :

- Monitor intermediates via TLC (silica gel, UV detection) to halt reactions at optimal conversion .

Q. What experimental approaches are used to assess the compound's stability under various storage and physiological conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) for 1–4 weeks. Monitor via HPLC .

- Physiological Stability :

- Plasma Stability : Incubate with human plasma (37°C, 24 hr), quantify parent compound via LC-MS .

- pH-Dependent Degradation : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

- Storage Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.